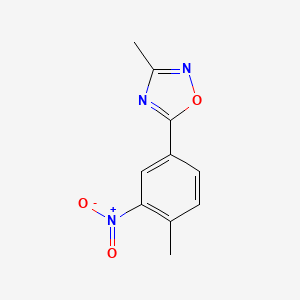![molecular formula C16H18ClNO B1521251 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride CAS No. 1185002-02-1](/img/structure/B1521251.png)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
Overview
Description
The compound “3-([1,1’-Biphenyl]-2-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a heterocyclic building block used in organic synthesis and a scaffold for biologically active compounds .
Synthesis Analysis
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. It is infinitely miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research has been conducted on the synthesis, characterization, and reactivity study of heterocyclic compounds, which are crucial for developing new materials with potential applications in non-linear optics and as lead compounds for anti-cancer drugs. For example, a study explored the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability in water, suggesting similar potential applications for structurally related compounds like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (P. Murthy et al., 2017).
Antiviral and Antitumor Activities
Compounds structurally related to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride have been investigated for their antiviral and antitumor activities. For instance, derivatives of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, were evaluated for their antiviral properties against various RNA and DNA viruses, showcasing the importance of structural modification at specific positions for enhanced biological activity (D. Bergstrom et al., 1984). This suggests the potential for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride to serve in similar capacities.
Conducting Polymers and Ligand Studies
Research into conducting polymers from low oxidation potential monomers based on pyrrole, such as the synthesis of derivatized bis(pyrrol-2-yl) arylenes, indicates the potential for related compounds to contribute to advancements in materials science. These polymers' low oxidation potentials render them stable in their conducting form, hinting at the possibilities for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in electronic applications (G. Sotzing et al., 1996).
Furthermore, studies on hybrid ligands involving pyrrolidine rings for palladium(II) and mercury(II) complexes highlight the significance of such compounds in coordination chemistry and potential applications in catalysis and drug development (Garima Singh et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity suggests the therapeutic potential of these compounds in treating cardiovascular conditions. Some derivatives displayed strong antiarrhythmic and antihypertensive activities, indicating the scope for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in medical research (Barbara Malawska et al., 2002).
Mechanism of Action
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with biological targets in a variety of ways, often influenced by the spatial orientation of substituents and the stereoisomers .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(2-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-14-10-11-17-12-14;/h1-9,14,17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYMKDJTMIKSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)
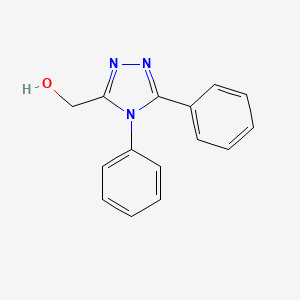
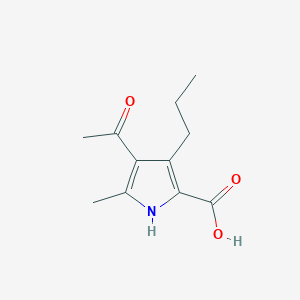
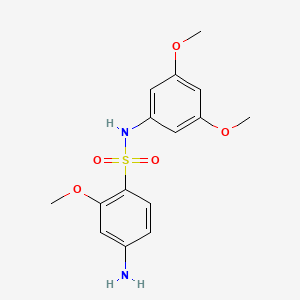
![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)
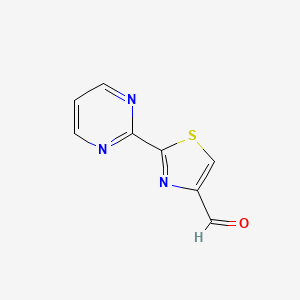

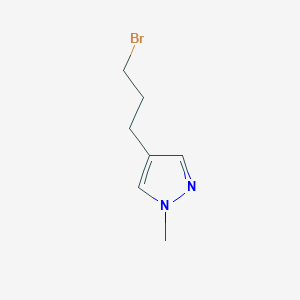
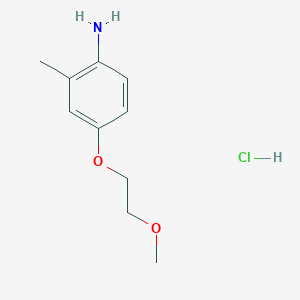

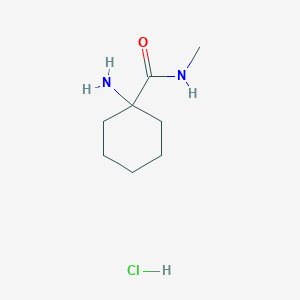
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

